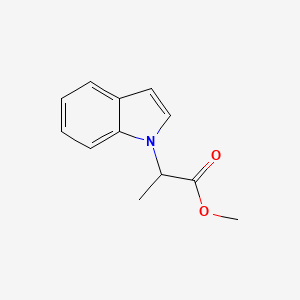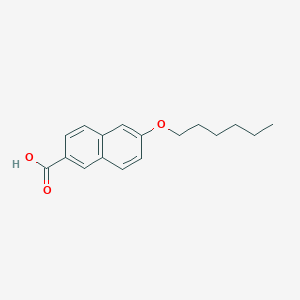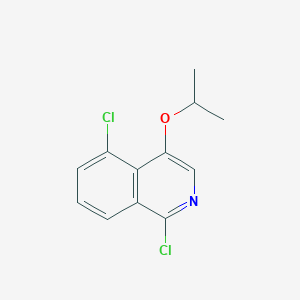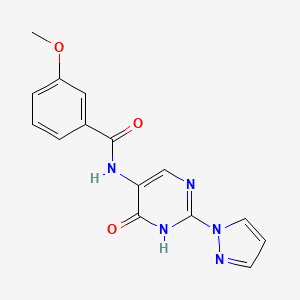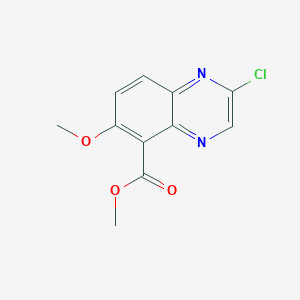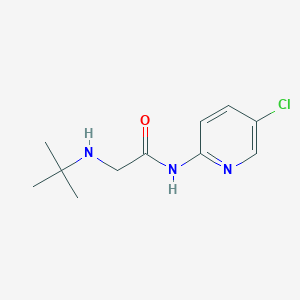
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide is an organic compound that features a tert-butylamino group and a chloropyridinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloropyridinyl moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The tert-butylamino group and chloropyridinyl moiety play crucial roles in its activity. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-butylamino)-N-(3-chloropyridin-2-yl)acetamide
- 2-(tert-butylamino)-N-(4-chloropyridin-2-yl)acetamide
- 2-(tert-butylamino)-N-(5-bromopyridin-2-yl)acetamide
Uniqueness
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide is unique due to the specific positioning of the chloropyridinyl moiety, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H16ClN3O |
|---|---|
Molekulargewicht |
241.72 g/mol |
IUPAC-Name |
2-(tert-butylamino)-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H16ClN3O/c1-11(2,3)14-7-10(16)15-9-5-4-8(12)6-13-9/h4-6,14H,7H2,1-3H3,(H,13,15,16) |
InChI-Schlüssel |
PRZZTGIJEMZLGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(=O)NC1=NC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


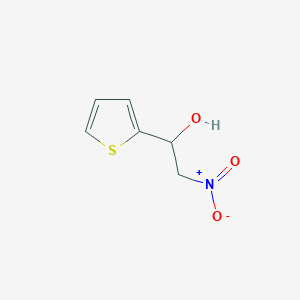
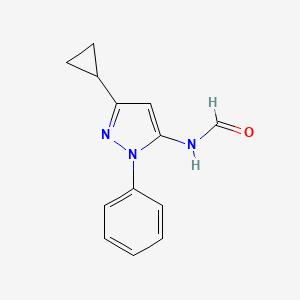
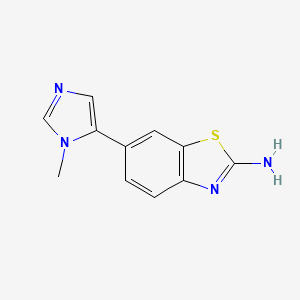
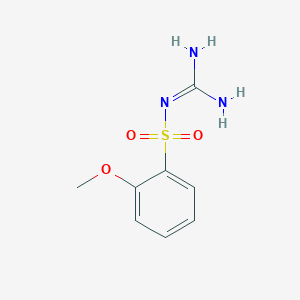
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
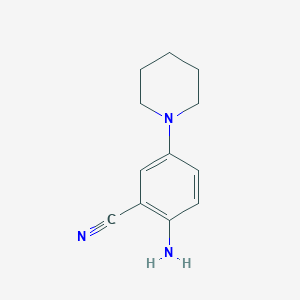
![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)
